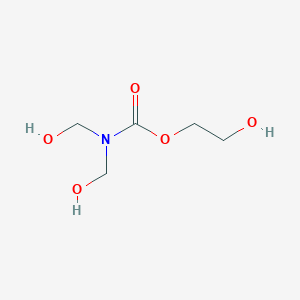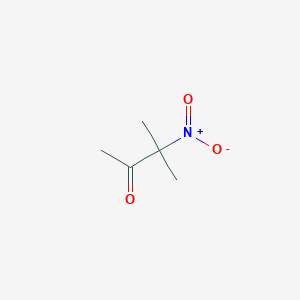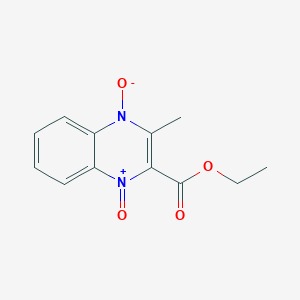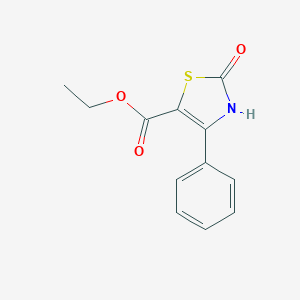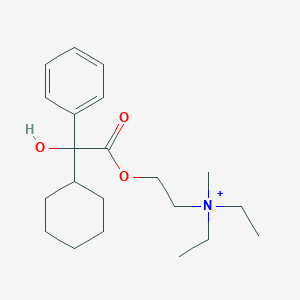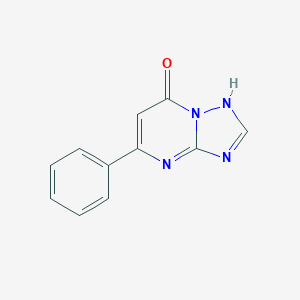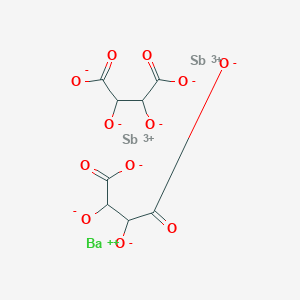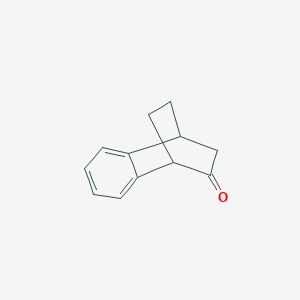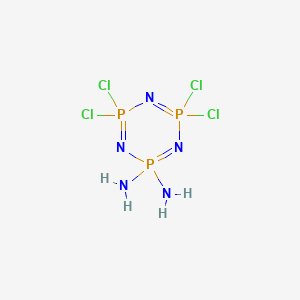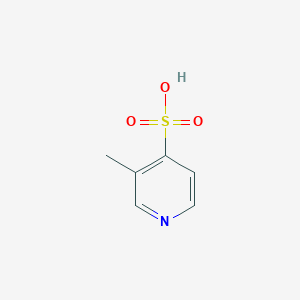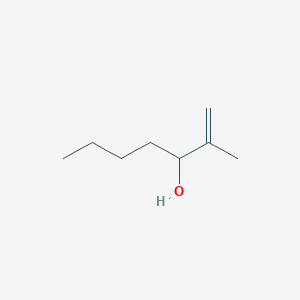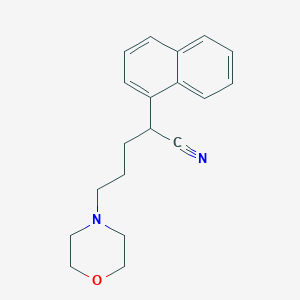
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile (MNPN) is a chemical compound that has gained attention in scientific research due to its potential application in various fields. It is a nitrile derivative that contains a naphthalene ring and a morpholine ring. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied.
Mecanismo De Acción
The mechanism of action of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile is not fully understood. However, it has been suggested that 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives may act by inhibiting specific enzymes or receptors. For example, 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell division. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to inhibit the activity of the hepatitis C virus (HCV) NS5B polymerase, which is essential for viral replication.
Efectos Bioquímicos Y Fisiológicos
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives have been shown to have various biochemical and physiological effects. For example, 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. They have also been shown to inhibit the proliferation of cancer cells. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to inhibit the replication of HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives have several advantages for lab experiments. They are relatively easy to synthesize, and their structures can be easily modified to obtain derivatives with different properties. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to have good bioavailability and pharmacokinetic properties.
However, there are also some limitations to using 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives in lab experiments. For example, some 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to be toxic to cells at high concentrations. It is also important to note that 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives may have different effects on different cell types or organisms.
Direcciones Futuras
There are several future directions for the study of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives. One direction is the development of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives with improved activity and selectivity for specific targets. Another direction is the study of the pharmacokinetics and toxicity of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives in vivo. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives may also be studied for their potential as imaging agents for cancer diagnosis or as theranostic agents for cancer treatment.
Métodos De Síntesis
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile can be synthesized using different methods. One of the methods involves the reaction of 2-bromo-5-morpholin-4-yl-1-naphthalene with pentanenitrile in the presence of a palladium catalyst. Another method involves the reaction of 5-morpholin-4-yl-1-naphthaleneboronic acid with 5-bromo-1-pentanenitrile in the presence of a palladium catalyst. Both methods result in the formation of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile.
Aplicaciones Científicas De Investigación
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been studied for its potential application in various scientific fields. One of the applications is in the field of organic electronics. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been used as a building block for the synthesis of organic semiconductors. These semiconductors have been used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Another application of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile is in the field of medicinal chemistry. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been studied for its potential as a drug scaffold. It has been used as a starting material for the synthesis of various bioactive compounds. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been studied for their potential as anticancer, antiviral, and antibacterial agents.
Propiedades
Número CAS |
13326-37-9 |
|---|---|
Nombre del producto |
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile |
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
5-morpholin-4-yl-2-naphthalen-1-ylpentanenitrile |
InChI |
InChI=1S/C19H22N2O/c20-15-17(7-4-10-21-11-13-22-14-12-21)19-9-3-6-16-5-1-2-8-18(16)19/h1-3,5-6,8-9,17H,4,7,10-14H2 |
Clave InChI |
REAMLHVXFBJQJS-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1COCCN1CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
Sinónimos |
α-(1-Naphtyl)-4-morpholinevaleronitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




